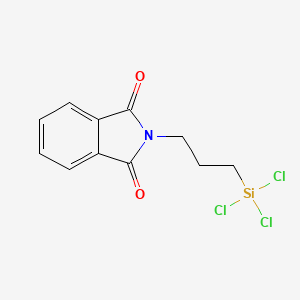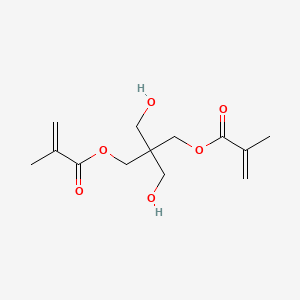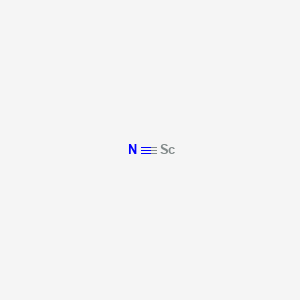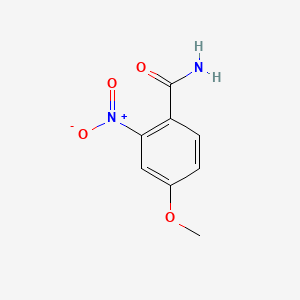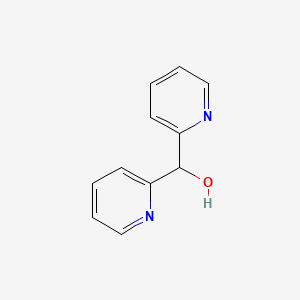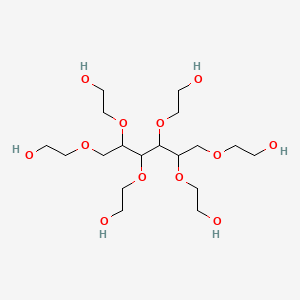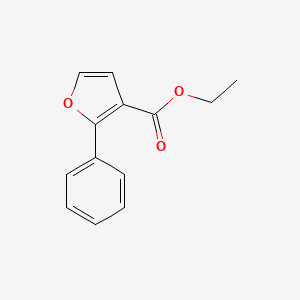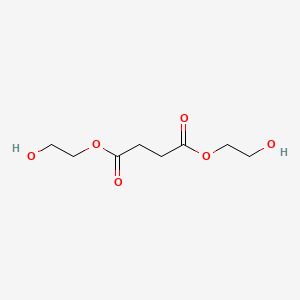
Bis(2-hydroxyethyl) succinate
説明
Bis(2-hydroxyethyl) succinate, also known as 1,4-BIS(2-HYDROXYETHYL) BUTANEDIOATE, is a chemical compound with the molecular formula C8H14O6 . It has an average mass of 206.193 Da and a monoisotopic mass of 206.079041 Da .
Synthesis Analysis
The synthesis of Bis(2-hydroxyethyl) succinate can be achieved through the bis-alkoxycarbonylation reaction of olefins . A recently developed catalytic system, consisting of an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant, has allowed succinates to be obtained in high yields . A similar methodology was applied for the unprecedented synthesis of the bis(2-hydroxyethyl) 2-phenylsuccinate in 78% isolated yield, starting from the cheap and commercially available compounds styrene and ethylene glycol .Molecular Structure Analysis
The molecular structure of Bis(2-hydroxyethyl) succinate contains a total of 27 bonds, including 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 esters (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
Bis(2-hydroxyethyl) succinate can undergo various chemical reactions. For instance, it has been shown to degrade under the action of carboxylesterase Ea Est2, a thermotolerant biocatalyst derived from Exiguobacterium antarcticum, a psychrotrophic bacterium .Physical And Chemical Properties Analysis
Bis(2-hydroxyethyl) succinate has a molecular formula of C8H14O6 . Its average mass is 206.193 Da and its monoisotopic mass is 206.079041 Da .科学的研究の応用
Radiosensitization in Cancer Therapy
Bis(2-hydroxyethyl) succinate derivatives, such as bis(2,2,6,6-Tetramethyl-1-oxyl-4-piperidinyl)succinate (Ro-03-6061), have been studied for their potential as radiosensitizers in cancer therapy. These compounds have shown effectiveness in enhancing the radiation sensitivity of cancer cells, potentially offering a more effective treatment approach in radiotherapy. For instance, Cooke, Fielden, and Johnson (1976) found that the biradical form of bis(2-hydroxyethyl) succinate was more effective in reducing survival parameters of irradiated mammalian cells than related monofunctional compounds (Cooke, Fielden, & Johnson, 1976).
Antiviral Activities
Certain derivatives of Bis(2-hydroxyethyl) succinate have demonstrated significant antiviral properties. For example, N,N-Dioctadecyl-N′, N′-bis(2-hydroxyethyl)propanediamine, an antiviral drug with low acute toxicity, has shown effectiveness against various viral infections in mice, suggesting its potential as an antiviral agent. Hoffman et al. (1973) observed that this compound provided protection against lethal infections and effectively suppressed virus formation (Hoffman, Korst, Niblack, & Cronin, 1973).
Lubrication and Tribology
In the field of tribology, bis(2-hydroxyethyl) ammonium succinate derivatives have been explored as lubricant additives. Their addition to lubricants has shown promising results in reducing friction and wear, making them potentially useful in various industrial applications. Avilés et al. (2021) studied how these compounds affect friction coefficient and wear rate, demonstrating their efficacy in improving tribological properties (Avilés, Pamies, Sanes, Arias-Pardilla, Carrión, & Bermúdez, 2021).
Molecular Docking and Drug Design
Bis(2-hydroxyethyl) succinate derivatives have also been involved in molecular docking studies and drug design, particularly in the development of antileishmanial agents. Zaheer, Khan, Sangshetti, and Patil (2015) synthesized bis-(4-hydroxycoumarin-3-yl) methane derivatives from 4-hydroxycoumarin and evaluated them for antileishmanial activity, highlighting the role of these compounds in drug discovery (Zaheer, Khan, Sangshetti, & Patil, 2015).
Polymer and Materials Science
In polymer and materials science, bis(2-hydroxyethyl) succinate derivatives have been investigated for their potential as plasticizers in poly(vinyl chloride). Chaudhary et al. (2015) studied mixtures of bis(2-ethylhexyl) succinate with epoxidized soybean oil, finding them effective as bio-based plasticizers for PVC, highlighting their utility in developing more sustainable materials (Chaudhary, Nguyen, Smith, Sunday, Luong, & Zamanskiy, 2015).
Safety And Hazards
While specific safety and hazards data for Bis(2-hydroxyethyl) succinate was not found in the search results, it is generally recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the substance . If swallowed, immediate medical assistance should be sought . The substance should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is also incompatible with strong oxidizing agents .
特性
IUPAC Name |
bis(2-hydroxyethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJQKOBULJJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCO)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145529 | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl) succinate | |
CAS RN |
10283-83-7 | |
| Record name | Butanedioic acid, 1,4-bis(2-hydroxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



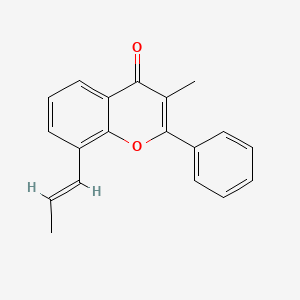
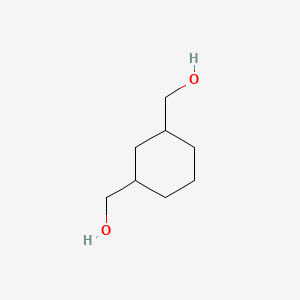
![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
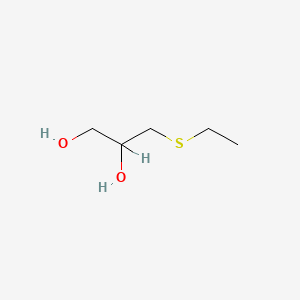
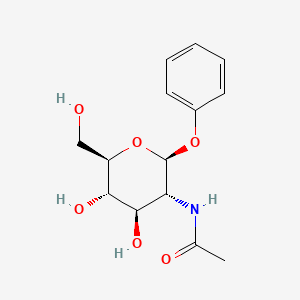
![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)
